N-(2,2,2-trifluoroethyl)azetidin-3-amine
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Overview
Description
N-(2,2,2-trifluoroethyl)azetidin-3-amine is a useful research compound. Its molecular formula is C5H9F3N2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
N-(2,2,2-trifluoroethyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the trifluoroethyl group is replaced by other functional groups. Common reagents used in these reactions include nickel chloride hexahydrate and sodium borohydride in methanol.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of surface-active agents, preservatives, and dye intermediates[][1].
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)azetidin-3-amine can be compared with other similar compounds such as:
N-(2,2,2-trifluoroethyl)azetidine: Similar in structure but lacks the amine group.
2,2,2-trifluoroethylamine: Contains the trifluoroethyl group but does not have the azetidine ring.
Azetidin-3-amine: Lacks the trifluoroethyl group but has the azetidine ring. The uniqueness of this compound lies in its combination of the trifluoroethyl group and the azetidine ring, which imparts distinct chemical and physical properties[][1].
Properties
Molecular Formula |
C5H9F3N2 |
---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)azetidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)3-10-4-1-9-2-4/h4,9-10H,1-3H2 |
InChI Key |
NVJSYVSZCGAPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NCC(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.